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Fluorine tin

Cat. No.: B14325919
M. Wt: 137.71 g/mol
InChI Key: ZULTVNRFZRQYKL-UHFFFAOYSA-M
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Description

Overview of Tin Oxidation States in Fluorine Chemistry

Tin (Sn) is a versatile element that can exist in two primary oxidation states: +2 (stannous) and +4 (stannic). vaia.comwikipedia.orgnumberanalytics.com This variability in oxidation states is a key factor in the diverse chemistry of tin and its compounds. vaia.com In fluorine chemistry, tin forms two main binary compounds: tin(II) fluoride (B91410) (SnF₂) and tin(IV) fluoride (SnF₄). vaia.comvaia.com

Tin(II) Fluoride (Stannous Fluoride): In this compound, tin is in the +2 oxidation state, having lost two electrons. vaia.com SnF₂ is a white, crystalline solid that is soluble in water. ontosight.ai It is known for its role as a reducing agent. numberanalytics.comiiab.me

Tin(IV) Fluoride (Stannic Fluoride): In tin(IV) fluoride, tin is in the more stable +4 oxidation state, having lost four electrons. vaia.comnumberanalytics.com SnF₄ is also a white, crystalline solid and is known for its high thermal stability. chemimpex.comlicheopto.com

The ability of tin to exist in these two oxidation states leads to different chemical and physical properties for SnF₂ and SnF₄, influencing their respective applications. vaia.com

Significance of Tin Fluorides in Inorganic and Materials Science

The distinct properties of tin(II) and tin(IV) fluorides make them significant in both inorganic chemistry and materials science.

Tin(II) Fluoride (SnF₂):

Energy Storage: Tin(II) fluoride has been explored for its potential use in energy storage devices.

Catalysis: It acts as a catalyst in various organic reactions. chemimpex.comheavenmaterials.com

Electronics: SnF₂ serves as a precursor in the production of tin oxide thin films, which are essential for transparent conductive coatings in electronic devices. chemimpex.com It is also used in the electroplating industry for tin-plating metal components. nanorh.com

Advanced Materials: Tin(II) fluoride is a key additive in the fabrication of lead-tin perovskite solar cells, where it helps to suppress the oxidation of Sn²⁺ to Sn⁴⁺, improving the stability and efficiency of the solar cells. heavenmaterials.comhelmholtz-berlin.deacs.orgarxiv.orgsupertandem.eu It is also used as an evaporation material for creating high-quality thin films for applications in semiconductors, optical coatings, and displays. samaterials.com

Tin(IV) Fluoride (SnF₄):

Electronics and Semiconductors: With its high thermal stability and excellent dielectric properties, SnF₄ is used in the manufacturing of semiconductors and as a dielectric material in capacitors. chemimpex.comlicheopto.com It can form thin films that enhance the performance of electronic devices by providing insulation and protection. chemimpex.com

Catalysis: Tin(IV) fluoride is a valuable catalyst in various organic synthesis reactions, including the production of fine chemicals and pharmaceuticals. licheopto.comnanorh.com It also serves as a catalyst in the polymer industry. nanorh.com

Glass and Ceramics: It is used in the production of high-quality glass and ceramics, improving their optical clarity, durability, chemical resistance, and thermal stability. licheopto.com

Lewis Acid Chemistry: SnF₄ acts as a Lewis acid, forming various adducts and hexafluorostannates, which are of interest in inorganic synthesis. wikipedia.orgsoton.ac.uk

The following interactive data tables provide a summary of the key properties of Tin(II) Fluoride and Tin(IV) Fluoride.

PropertyTin(II) Fluoride (Stannous Fluoride)Tin(IV) Fluoride (Stannic Fluoride)
Chemical Formula SnF₂ iiab.meSnF₄ wikipedia.org
Molar Mass 156.71 g/mol nih.gov194.704 g/mol wikipedia.org
Appearance White crystalline solid ontosight.ainanorh.comnih.govWhite crystalline solid chemimpex.comlicheopto.com
Melting Point 213 °C samaterials.comSublimes above 700 °C wikipedia.org
Density 4.57 g/cm³ samaterials.com4.78 g/cm³ wikipedia.org
Solubility in Water Readily soluble wikipedia.orgHighly soluble, but hydrolyzes nanorh.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula FSn B14325919 Fluorine tin

Properties

Molecular Formula

FSn

Molecular Weight

137.71 g/mol

IUPAC Name

fluorotin

InChI

InChI=1S/FH.Sn/h1H;/q;+1/p-1

InChI Key

ZULTVNRFZRQYKL-UHFFFAOYSA-M

Canonical SMILES

F[Sn]

Origin of Product

United States

Synthesis Methodologies and Advanced Preparative Routes

Solid-State Synthetic Approaches

Solid-state synthesis provides direct and often high-temperature routes to various tin fluoride (B91410) compounds. These methods are fundamental in producing anhydrous tin fluorides and their complexes.

Direct Fluorination Techniques

Direct fluorination involves the reaction of elemental tin with fluorine gas. This method can be employed to synthesize tin(IV) fluoride (SnF₄). The reaction is a direct combination of the elements, as depicted in the following equation:

Sn + 2F₂ → SnF₄ dbpedia.org

However, a significant challenge in this process is the formation of a passivating metal fluoride layer on the surface of the tin. This layer can inhibit further reaction, making the surface unreactive and impeding the complete conversion of the metal. dbpedia.org

An alternative direct fluorination approach involves a single replacement reaction with a tin halide precursor. For instance, tin(IV) chloride can react with fluorine gas to yield tin(IV) fluoride and chlorine gas. This reaction is driven by the higher reactivity of fluorine compared to chlorine. brainly.com

The balanced chemical equation for this reaction is:

SnCl₄(s) + 2F₂(g) → SnF₄(s) + 2Cl₂(g) brainly.com

Method Precursors Product Key Reaction Conditions Notes
Direct combinationTin (Sn), Fluorine (F₂)Tin(IV) fluoride (SnF₄)Elevated temperatureFormation of a passivating layer can occur. dbpedia.org
Single replacementTin(IV) chloride (SnCl₄), Fluorine (F₂)Tin(IV) fluoride (SnF₄)Gaseous fluorine is required.Fluorine displaces chlorine. brainly.com

Precursor-Based Solid-State Reactions (e.g., SnO with NH₄HF₂)

Precursor-based solid-state reactions offer an alternative to direct fluorination, often proceeding under less harsh conditions. A notable example is the synthesis of tin(II) fluoride (SnF₂) from tin(II) oxide (SnO) and ammonium (B1175870) bifluoride (NH₄HF₂). Research has demonstrated the viability of this reaction, providing a pathway to SnF₂ without the use of elemental fluorine or highly corrosive hydrofluoric acid. researchgate.net

Another precursor-based approach involves a two-stage synthesis. The first stage is the preparation of ammonium trifluorostannate(II) (NH₄SnF₃) from tin metal. This intermediate is then utilized in a subsequent thermal decomposition step. researchgate.net

Method Precursors Intermediate/Product Reaction Type
Solid-state reactionTin(II) oxide (SnO), Ammonium bifluoride (NH₄HF₂)Tin(II) fluoride (SnF₂)Precursor-based
Two-stage synthesisTin (Sn)Ammonium trifluorostannate(II) (NH₄SnF₃)Precursor-based

Thermal Decomposition Pathways (e.g., NH₄SnF₃ thermolysis)

Thermal decomposition of complex tin fluoride salts is a valuable method for obtaining simpler tin fluoride compounds. The thermolysis of ammonium trifluorostannate(II) (NH₄SnF₃) is a key example of this approach. Studies have investigated the thermal decomposition of NH₄SnF₃, particularly in the presence of tin metal, as part of a two-stage synthetic method to produce tin(II) fluoride (SnF₂). researchgate.net This process involves heating the precursor to induce the breakdown into the desired product and volatile byproducts.

Precursor Decomposition Product Conditions
Ammonium trifluorostannate(II) (NH₄SnF₃)Tin(II) fluoride (SnF₂)Thermolysis, often in the presence of tin metal. researchgate.net

Solution-Phase and Hybrid Synthesis Strategies

Solution-phase methods provide versatile routes for the synthesis of tin fluoride compounds, allowing for greater control over stoichiometry, crystal phase, and morphology through the manipulation of reaction conditions in a solvent.

Precipitation Methods (e.g., α-PbSnF₄)

Precipitation from aqueous solutions is a widely used technique for the synthesis of complex fluorides. The α-polymorph of lead tin fluoride (α-PbSnF₄), a notable solid electrolyte, can be prepared via this method. This typically involves the reaction of a soluble lead salt, such as lead(II) nitrate (B79036), with an excess of tin(II) fluoride in an aqueous medium. researchgate.netwitpress.com The resulting α-PbSnF₄ precipitates out of the solution. The use of an excess of SnF₂ is a key factor in obtaining the desired product. witpress.com

Target Compound Precursors Solvent Key Condition
α-Lead tin fluoride (α-PbSnF₄)Lead(II) nitrate (Pb(NO₃)₂), Tin(II) fluoride (SnF₂)WaterExcess of SnF₂. researchgate.netwitpress.com

Ion Exchange Techniques (e.g., SnCl₂ + NaF)

Ion exchange in solution provides a straightforward pathway to synthesize simple tin fluorides. Tin(II) fluoride (SnF₂) can be prepared by reacting tin(II) chloride (SnCl₂) with a fluoride salt such as sodium fluoride (NaF) in an aqueous solution. google.com In this reaction, the chloride ions are exchanged for fluoride ions, leading to the precipitation of SnF₂.

The reaction is represented by the following equation:

SnCl₂(aq) + 2NaF(aq) → SnF₂(s) + 2NaCl(aq) google.com

While this method is operationally simple, a practical challenge is the removal of residual sodium fluoride and sodium chloride from the final product, which can impact its purity and subsequent applications. google.com

Target Compound Precursors Reaction Type Challenge
Tin(II) fluoride (SnF₂)Tin(II) chloride (SnCl₂), Sodium fluoride (NaF)Ion ExchangeRemoval of residual sodium salts. google.com

Hydrothermal Synthesis (e.g., Sn₃[B₃O₇]F)

Hydrothermal synthesis is a robust method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for producing complex inorganic compounds that are not readily synthesized by other means. A notable example within the fluorine-tin system is the non-centrosymmetric tin fluoride borate (B1201080), Sn₃[B₃O₇]F. nih.govresearchgate.net

The synthesis of Sn₃[B₃O₇]F is typically conducted in a Teflon-lined stainless-steel autoclave. nih.gov A stoichiometric mixture of precursors, such as tin(II) oxide (SnO), tin(II) fluoride (SnF₂), and boric acid (H₃BO₃), is heated in water to temperatures around 510 K for several days. nih.gov Following the reaction period, a controlled cooling process, often at a rate of a few degrees per hour, facilitates the formation of high-quality, transparent, colorless platelet-like crystals. nih.gov This compound is the first identified in the Sn-B-O-F system and was successfully produced through this cost-efficient hydrothermal route. nih.gov

Characterization using single-crystal and powder X-ray diffraction has confirmed that Sn₃[B₃O₇]F crystallizes in the non-centrosymmetric orthorhombic space group Pna2₁. nih.govresearchgate.net Its structure is distinguished by the presence of isolated B₃O₇ moieties, which are composed of two corner-sharing BO₃ units and one BO₄ tetrahedron. nih.govresearchgate.net These borate groups occupy half of the octahedral voids within a distorted hexagonal closest packing arrangement of Sn²⁺ atoms, with [SnF]⁺ units situated in the remaining voids. researchgate.net The successful synthesis via this method highlights the utility of hydrothermal routes in accessing novel complex fluoride materials with unique structural and physical properties, such as a strong second-harmonic generation (SHG) response. nih.govresearchgate.net

ParameterDetailsSource(s)
Product Tin Fluoride Borate (Sn₃[B₃O₇]F) nih.gov
Precursors SnO, SnF₂, H₃BO₃ nih.gov
Apparatus Teflon-lined stainless-steel autoclave nih.gov
Temperature 510 K nih.gov
Duration 4 days nih.gov
Crystal System Orthorhombic nih.govresearchgate.net
Space Group Pna2₁ nih.govresearchgate.net

Mechanochemical Milling Methods (e.g., TlSn₂F₅)

Mechanochemistry represents an alternative, solvent-free approach to chemical synthesis where mechanical energy, typically from ball milling, is used to induce chemical reactions. researchgate.netrsc.org This technique is recognized for being environmentally friendly, rapid, and scalable, often allowing for the synthesis of materials from simple, low-cost precursors in a single step. rsc.org The process involves placing reactants into a mill with grinding media (balls), and the high-energy collisions break and form chemical bonds, leading to the desired product. researchgate.net

This methodology is highly versatile and has been successfully applied to the synthesis of a wide range of materials, from complex organic molecules to inorganic compounds like nanocrystalline alloys and cathode materials for batteries. rsc.orgrsc.orgresearchgate.net In the context of complex fluorides, mechanochemical milling offers a powerful route for producing compounds such as thallium tin fluoride (TlSn₂F₅). The direct grinding of precursor solids, for instance, TlF and SnF₂, under controlled conditions can overcome the limitations of solution-based reactivity to form the target mixed-metal fluoride phase. The energy imparted during milling facilitates the necessary atomic rearrangement and bond formation in the solid state. This approach avoids the use of hazardous solvents and can often produce nanocrystalline materials with unique properties. researchgate.net

Solvent-Mediated Routes for Coordination Complex Formation

Solvent-mediated synthesis is a foundational technique for generating coordination complexes by reacting metal salts with ligands in a suitable solvent. For tin fluorides, this method allows for the isolation of crystalline solids where solvent molecules are directly coordinated to the tin center. These complexes can serve as highly purified, stable precursors for further applications, such as in the fabrication of tin-based perovskites. nih.govacs.org

The process typically involves dissolving a tin halide, such as tin(II) fluoride (SnF₂) or tin(IV) fluoride (SnF₄), in a coordinating solvent like dimethyl sulfoxide (B87167) (dmso), N,N-dimethylformamide (dmf), or methanol (B129727) (MeOH). nih.govrsc.org The choice of solvent and the presence of other neutral N- or O-donor ligands (e.g., 2,2′-bipyridine, 1,10-phenanthroline) dictate the final product's stoichiometry and structure. rsc.org For example, reacting SnF₂ in methanol with specific ligands has been shown to produce complex salts like [SnF(2,2′-bipy)]₂SnF₆ and neutral adducts such as [SnF₂(dmso)]. rsc.org Similarly, a dimeric complex, [Sn₂F₄(dmso)₂], has been synthesized and characterized. nih.govacs.org

X-ray crystallography is essential for unambiguously determining the structures of these complexes. nih.govrsc.org These studies often reveal tin(II) centers with trigonal pyramidal geometry, where the stereochemically active lone pair of electrons plays a significant structural role, and fluorine atoms frequently form bridges to create distorted 5- or 6-coordinate environments. rsc.org The formation of tin(IV) fluoride complexes with ligands like trimethylphosphine (B1194731) (PMe₃) and triphenylphosphine (B44618) oxide (OPPh₃) has also been extensively studied, leading to a variety of neutral and ionic species. rsc.org

Compound ExampleLigand(s)Coordinating SolventSource(s)
[Sn₂F₄(dmso)₂]Dimethyl sulfoxide (dmso)dmso nih.govacs.org
[SnF(2,2′-bipy)]₂SnF₆2,2′-bipyridine (bipy)Methanol rsc.org
[SnF(1,10-phen)]₂SnF₄1,10-phenanthroline (phen)Methanol rsc.org
[SnF₂(dmso)]Dimethyl sulfoxide (dmso)Methanol rsc.org
[SnF₂(Me₃PO)]Trimethylphosphine oxide (Me₃PO)Methanol rsc.org
trans-[SnF₄(PMe₃)₂]Trimethylphosphine (PMe₃)Dichloromethane rsc.org

Thin Film Deposition Techniques

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a highly versatile technique for producing thin, solid films on a substrate. The process involves the reaction or decomposition of gaseous precursor compounds in a reaction chamber, leading to the deposition of the desired material onto a heated substrate. harvard.edu CVD is favored in many industrial applications, particularly in microelectronics and for creating functional coatings on glass, because it can produce highly conformal films on complex geometries, which is a significant advantage over line-of-sight methods like PVD. harvard.eduresearchgate.net

For fluorine-tin systems, CVD is the primary commercial technique for depositing fluorine-doped tin oxide (FTO) films. researchgate.net These FTO layers are valued for their combination of high optical transparency and electrical conductivity. researchgate.netrsc.org Precursors for tin, such as dimethyltin (B1205294) dichloride or monobutyltin (B1198712) trichloride, are introduced into the reactor along with an oxygen source and a fluorine-containing dopant gas. researchgate.net The precursors react at the hot substrate surface to form the FTO film. Aerosol-assisted CVD (AACVD) is a variant where precursors are dissolved in a solvent and delivered to the substrate as an aerosol, a method successfully used to create layered films of gold nanoparticles and FTO. rsc.org The properties of the resulting film can be precisely tuned by adjusting process parameters like temperature, pressure, and gas flow rates. researchgate.netnih.gov

Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition methods where a material is vaporized from a solid source and transported in a vapor phase to a substrate, where it condenses to form a thin film. cmgroupsrl.eucalicocoatings.com Common PVD techniques include sputtering, where a solid target is bombarded with high-energy ions, ejecting atoms that then deposit on the substrate, and evaporation. cmgroupsrl.euqsrarematerials.com PVD is widely used to apply extremely hard, wear-resistant, and inert coatings like Titanium Nitride (TiN). calicocoatings.combrycoat.com

The PVD process is directly applicable to the deposition of fluorine-tin compounds. A solid target of a specific tin fluoride composition can be fabricated and used in a sputtering system. Inside a vacuum chamber, the target is bombarded with ions (such as argon), causing atoms or molecules of the tin fluoride material to be ejected. These particles travel through the vacuum and deposit onto the substrate, forming a dense, uniform, and strongly adherent thin film. cmgroupsrl.eu This method offers precise control over film thickness, from a few nanometers to several microns, and is an environmentally clean process as it does not generate toxic waste. cmgroupsrl.eubrycoat.com PVD is ideal for creating high-purity films for optical, electronic, and protective applications.

Dip-Coating Methods for Nanocrystalline Films

Dip-coating is a simple, cost-effective, and scalable liquid-phase deposition technique used to produce high-quality thin films on various substrates. mdpi.com The process involves immersing a substrate into a solution containing the coating precursors, holding it for a period, and then withdrawing it at a constant, controlled speed. mdpi.com As the substrate is pulled from the solution, a thin liquid layer adheres to its surface. Solvent evaporation then leads to the formation of a solid film. mdpi.commdpi.com

This method is well-suited for creating nanocrystalline films of tin compounds. For instance, tin oxide nanocrystal coatings have been successfully formed on polymer films from aqueous solutions containing tin(II) fluoride (SnF₂). researchgate.net In a typical process, a precursor solution, often a sol-gel, is prepared. The final film thickness and morphology are heavily influenced by parameters such as the withdrawal speed, solution viscosity, and solvent evaporation rate. mdpi.commdpi.com The dip-coating technique is advantageous for its ability to coat large and complex-shaped surfaces uniformly and for its compatibility with a wide range of materials, making it a flexible route for fabricating nanocrystalline fluorine-tin films for various applications. mdpi.com

TechniqueBasic PrincipleSource MaterialKey Advantages
Chemical Vapor Deposition (CVD) Chemical reaction of gaseous precursors on a heated substrate.Gaseous compounds (e.g., organometallics, fluorinating agents).Excellent conformality, high purity, good control over composition.
Physical Vapor Deposition (PVD) Vaporization of a solid source in a vacuum, followed by condensation on a substrate.Solid target of the desired material (e.g., a pressed tin fluoride powder).High purity, strong adhesion, environmentally clean, precise thickness control.
Dip-Coating Withdrawal of a substrate from a liquid precursor solution, followed by solvent evaporation.Liquid solution or sol-gel containing dissolved tin and fluorine precursors.Simple, low-cost, scalable, suitable for large/complex shapes.

Table of Compounds

FormulaChemical Name
Sn₃[B₃O₇]FTin Fluoride Borate
SnOTin(II) Oxide
SnF₂Tin(II) Fluoride
SnF₄Tin(IV) Fluoride
H₃BO₃Boric Acid
TlSn₂F₅Thallium Tin Fluoride
TlFThallium(I) Fluoride
[Sn₂F₄(dmso)₂]Di-μ-fluoro-bis[fluorido(dimethyl sulfoxide-O)tin(II)]
[SnF(2,2′-bipy)]₂SnF₆Bis(2,2'-bipyridinefluoridotin(II)) hexafluoridostannate(IV)
[SnF(1,10-phen)]₂SnF₄Bis(1,10-phenanthrolinefluoridotin(II)) tetrafluoridostannate(IV)
[SnF₂(dmso)]Difluorido(dimethyl sulfoxide-O)tin(II)
dmsoDimethyl sulfoxide
dmfN,N-Dimethylformamide
PMe₃Trimethylphosphine
OPPh₃Triphenylphosphine oxide
FTOFluorine-doped Tin Oxide
TiNTitanium Nitride

Inkjet Printing Techniques for Doped Thin Films

Inkjet printing has emerged as a promising and innovative deposition method for the fabrication of fluorine-doped tin oxide (FTO) thin films. aip.org This technique is particularly advantageous for creating low-cost, mass-produced electronic devices, especially those requiring large surface areas. aip.org The process allows for precise material deposition, minimizing waste and enabling the creation of patterned transparent conductive electrodes.

The foundation of this technique lies in the formulation of a stable FTO "ink." This precursor solution is typically synthesized through a common mixture method. The primary components are a tin source, such as tin(IV) chloride pentahydrate (SnCl4·5H2O), and a fluorine dopant agent, commonly ammonium fluoride (NH4F). aip.orgaip.orgresearchgate.net These precursors are dissolved in a suitable solvent and reacted, often at a controlled temperature (e.g., 60°C in a sealed container), to create a homogenous ink suitable for printing. researchgate.netscientific.net

Once the ink is prepared, a piezoelectric inkjet printer, such as a Dimatix Material Printer, is used to deposit the FTO precursor onto a substrate, which is typically glass. aip.org The properties of the final thin film are highly dependent on the deposition parameters, which can be precisely controlled. Key variables include the substrate's deposition temperature and the number of printed layers. aip.orgscientific.net

Research findings indicate a strong correlation between these printing parameters and the resulting film's performance in terms of optical transmittance and electrical sheet resistance.

Influence of Deposition Temperature: The temperature of the substrate during the deposition process significantly affects the nanostructure, grain size, and surface morphology of the FTO thin films. aip.orgaip.org X-ray diffraction (XRD) analysis has confirmed that the resulting FTO films are crystalline with a cassiterite structure. researchgate.net X-ray Photoelectron Spectroscopy (XPS) analysis of these films reveals the presence of tin, oxygen, and fluorine, with signals corresponding to Sn 3d5/2, O1s, and F1s found at binding energies of 486.6 eV, 530.5 eV, and 684.5 eV, respectively. researchgate.net Studies have shown that optimizing the deposition temperature can lead to superior film characteristics. For instance, a film deposited at 40°C has been shown to achieve an optimal balance of high optical transmittance and low sheet resistance. aip.orgaip.org

Deposition Temperature (°C)Optical Transmittance (%)Sheet Resistance (Ω/□)Reference
Ambient (25-27)60- researchgate.net
409116 aip.orgaip.org
6080- researchgate.net

Influence of Printed Layers: The number of layers of FTO ink printed onto the substrate also critically impacts the film's optical and electrical properties. scientific.net By varying the number of deposition passes, researchers can tailor the film's thickness and, consequently, its performance. It has been observed that a specific number of layers can yield an optimal combination of properties. For example, a film constructed from four printed layers at a deposition temperature of 40°C demonstrated excellent performance, achieving very high transparency while maintaining low electrical resistance. scientific.net

Number of Printed LayersDeposition Temperature (°C)Optical Transmittance (%)Sheet Resistance (Ω/□)Reference
4409616.4 scientific.net

The successful deposition of high-quality FTO thin films using inkjet printing underscores the technique's potential as a versatile and cost-effective alternative to conventional methods like spray pyrolysis or chemical vapor deposition. aip.org Further optimization of ink formulation and printing parameters is an ongoing area of research to enhance the quality of films prepared by this technique. aip.org

Advanced Structural Elucidation and Crystallography

Crystallographic Analysis of Tin(II) Fluoride (B91410) (SnF₂) Polymorphs

Tin(II) fluoride, or stannous fluoride, exists in three polymorphic forms: the stable monoclinic α-phase at room temperature, and the orthorhombic β- and tetragonal γ-phases which are formed at higher temperatures. aflow.org

The α-SnF₂ phase is the ground state of tin(II) fluoride and possesses a monoclinic crystal structure. aflow.org Its crystal structure was determined using single-crystal X-ray diffractometer data. researchgate.netresearchgate.net The crystals belong to the space group C2/c, which is a common space group for monoclinic structures. researchgate.netresearchgate.netucl.ac.ukatomic-scale-physics.de The unit cell contains 16 SnF₂ units. researchgate.net

The unit cell parameters for α-SnF₂ have been reported as:

a = 13.353(1) Å

b = 4.9090(4) Å

c = 13.787(1) Å

β = 109.11(1)°

Volume = 853.9 ų researchgate.netresearchgate.net

The density was observed as 4.84(4) g/cm³ and calculated as 4.88 g/cm³. researchgate.netresearchgate.net

Unit Cell Parameters of Monoclinic α-SnF₂
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)13.353(1)
b (Å)4.9090(4)
c (Å)13.787(1)
β (°)109.11(1)
Volume (ų)853.9
Z (formula units/cell)16

The crystal structure of α-SnF₂ is characterized by the presence of cyclic Sn₄F₈ tetramers. researchgate.neticm.edu.plresearchgate.netcapes.gov.br These tetramers consist of puckered eight-membered rings with alternating tin and fluorine atoms that are strongly bonded together. researchgate.netresearchgate.net Additionally, four more fluorine atoms are strongly bonded externally to the four tin atoms of the ring. researchgate.netresearchgate.net The Sn-F-Sn angles within these rings are 132.1° and 170.4°. researchgate.netresearchgate.net

While the intramolecular Sn-F bonds within the tetramers are strong and covalent, the tetramers themselves are held together by weaker Sn-F interactions. researchgate.netresearchgate.neticm.edu.pl This molecular structure, composed of discrete but interacting tetramers, explains the relatively low melting point of SnF₂ (215°C) compared to more ionic fluorides. icm.edu.pl There are four such tetramers within the unit cell. researchgate.net

The α-SnF₂ structure contains two crystallographically distinct tin atoms, Sn(1) and Sn(2). icm.edu.plresearchgate.netcapes.gov.br This results in different coordination environments for each tin atom, a feature largely influenced by the stereochemically active 5s² lone pair of electrons on the Sn(II) ion. icm.edu.plrsc.orgechemi.com The presence of this lone pair often leads to distortions in the coordination geometry. rsc.orgechemi.com

Sn(1) is in a highly distorted trigonal pyramidal coordination, surrounded by three fluorine atoms. researchgate.netresearchgate.neticm.edu.plresearchgate.netcapes.gov.br The lone pair of electrons occupies the fourth position, resulting in a tetrahedral electron pair geometry. icm.edu.plresearchgate.netcapes.gov.br

Sn(2) exhibits a more complex, highly distorted square pyramidal coordination with five fluorine atoms. icm.edu.pl The lone pair occupies the sixth position, leading to an octahedral electron pair geometry. icm.edu.plresearchgate.netcapes.gov.br

In another description, one Sn²⁺ site is bonded to five F¹⁻ atoms forming distorted corner-sharing SnF₅ square pyramids, while the second Sn²⁺ site has a 3-coordinate geometry with four F¹⁻ atoms. materialsproject.org The strong stereochemical activity of the Sn 5s² lone pair is crucial in creating an asymmetric local structure. rsc.org

Neutron diffraction studies have been instrumental in determining the lattice and atomic-position parameters for the orthorhombic (β) and tetragonal (γ) phases of SnF₂. researchgate.netresearchgate.netresearchgate.net These studies revealed that the transition from the γ to the β phase upon cooling is a continuous, second-order displacive transition occurring at 66°C. researchgate.net

In the γ-SnF₂ phase, which has the TeO₂ structure, the tin atom has a seesaw SnF₄E coordination (where E is the lone pair) with a trigonal bipyramidal electron pair geometry. icm.edu.pl Upon cooling, this transforms into the β-SnF₂ phase, where the coordination of tin is intermediate between a seesaw SnF₄E and a square pyramidal SnF₅E. icm.edu.pl Despite large displacements of the fluorine atoms as a function of temperature, the size of the (SnF₄) bipyramids does not change. researchgate.net

Crystallographic Analysis of Tin(IV) Fluoride (SnF₄) Structures

Tin(IV) fluoride (SnF₄), also known as stannic fluoride, is a white solid with a significantly higher melting point (sublimes above 700°C) than other tin(IV) halides, reflecting its distinct crystal structure. wikipedia.org

Unlike the tetrahedral coordination of tin in other tin(IV) halides, SnF₄ features octahedrally coordinated tin atoms. wikipedia.org The structure consists of corner-sharing SnF₆ octahedra, forming two-dimensional sheets. wikipedia.orgmaterialsproject.orgosti.gov In these octahedra, four fluorine atoms are shared with adjacent octahedra, while two terminal fluorine atoms are unshared and are positioned trans to each other. wikipedia.org

SnF₄ crystallizes in the tetragonal I4/mmm space group. wikipedia.orgmaterialsproject.orgosti.gov The Sn-F bond lengths are not uniform; there are two shorter axial bonds (around 1.90-1.91 Å) and four longer equatorial bonds (around 2.04-2.08 Å). materialsproject.orgosti.gov The structure can also exist in a monoclinic C2/c space group, where it also forms two-dimensional sheets. materialsproject.org In complexes, SnF₄ can form adducts, and the tin atom can adopt a distorted octahedral geometry. rsc.orgrsc.org

Crystallographic Data for Tin(IV) Fluoride (Tetragonal)
ParameterValue
Crystal SystemTetragonal
Space GroupI4/mmm
Coordination GeometryOctahedral (SnF₆)
Axial Sn-F Bond Length (Å)~1.90 - 1.91
Equatorial Sn-F Bond Length (Å)~2.04 - 2.08

Tetragonal and Monoclinic Phases of SnF4

Tin(IV) fluoride (SnF4) is known to crystallize in a well-characterized tetragonal phase. materialsproject.orgwikipedia.org This structure belongs to the I4/mmm space group and is composed of two-dimensional sheets made of corner-sharing SnF₆ octahedra. materialsproject.orgosti.gov Unlike the molecular, tetrahedral structures of lighter Group 14 tetrafluorides (CF₄, SiF₄, GeF₄), the polymeric, octahedral coordination in SnF₄ results in a significantly higher melting point. wikipedia.org The arrangement consists of Sn⁴⁺ ions bonded to six fluoride ions, with four of the six octahedra corners being shared to form a planar network. wikipedia.org The remaining two fluorine atoms are terminal (unshared) and are positioned trans to each other. wikipedia.org

Detailed crystallographic data from the Materials Project database provides precise parameters for this tetragonal phase. materialsproject.org The structure features two distinct Sn-F bond lengths: two shorter bonds of approximately 1.90-1.91 Å and four longer bonds of 2.04-2.08 Å. materialsproject.orgosti.gov

Table 1: Crystallographic Data for Tetragonal SnF4 materialsproject.org
ParameterValue
Crystal SystemTetragonal
Space GroupI4/mmm (No. 139)
Lattice Constant (a)4.08 Å
Lattice Constant (c)7.77 Å
Lattice Angles (α, β, γ)90°
Unit Cell Volume129.22 ų

While tin(IV) chloride (SnCl₄) is known to have a monoclinic crystal structure, detailed crystallographic reports for a corresponding monoclinic phase of SnF₄ are not prevalent in the reviewed literature. wikipedia.org The study of polymorphism in chemical compounds shows that different crystallization conditions can lead to various crystalline forms, but the tetragonal phase remains the most extensively documented for SnF₄. digicollections.net

Octahedral Coordination Geometry and Corner-Sharing Architectures

The defining structural motif of solid tin(IV) fluoride is the SnF₆ octahedron. In this arrangement, the tin atom is in a +4 oxidation state and is coordinated to six fluorine atoms. materialsproject.orgwikipedia.org These octahedra are not isolated but are linked through four of their vertices (corners) to adjacent octahedra within a plane. wikipedia.org This corner-sharing arrangement creates a two-dimensional layered structure. materialsproject.orgresearchgate.net The layers are then stacked to form the three-dimensional crystal, with van der Waals forces acting between them. researchgate.net

This corner-sharing architecture is a common feature in inorganic fluorides and oxides, as it minimizes the electrostatic repulsion between the adjacent metal centers. The structure of SnF₄ serves as a parent type for other compounds, such as NbOF₃ and TaOF₃, which crystallize in variants of the SnF₄ structure. researchgate.net The coordination environment around the tin atom is slightly distorted from a perfect octahedron, as evidenced by the different Sn-F bond lengths for the bridging and terminal fluorine atoms. materialsproject.org

Structural Characterization of SnF4 Adducts and Coordination Complexes

Tin(IV) fluoride is a strong Lewis acid and readily forms adducts and coordination complexes with a variety of neutral donor ligands. wikipedia.org A key precursor for synthesizing these complexes is [SnF₄(MeCN)₂], formed from the reaction of SnF₂ and I₂ in acetonitrile (B52724) (MeCN). The labile MeCN ligands are easily displaced, allowing for the formation of a wide range of complexes.

Structural characterization, primarily through single-crystal X-ray diffraction, has revealed that most of these complexes feature a six-coordinate, pseudooctahedral geometry around the tin center. This includes complexes with hard N- and O-donor ligands as well as the first examples of SnF₄ complexes with soft phosphane and thioether ligands.

Examples of structurally characterized SnF₄ adducts include:

Phosphine (B1218219) Complexes : The structures of trans-[SnF₄(PMe₃)₂] and [SnF₄(κ²-triphos)] (where triphos is CH₃C(CH₂PPh₂)₃) have been determined. rsc.org The crystallographic data for [SnF₄(κ²-triphos)] confirms a monoclinic system with the P2₁/n space group. rsc.org

N-heterocyclic Carbene (NHC) Complexes : SnF₄ reacts with NHC ligands to form complexes such as trans-[SnF₄(NHCMe₂ⁱPr₂)₂].

Oxygen-Donor Complexes : Adducts like [SnF₄(pyNO)₂] (pyNO = pyridine-N-oxide) have been synthesized and structurally characterized, revealing a triclinic crystal system. rsc.org

Bidentate Ligand Complexes : With chelating ligands like 5,7-dimethyl-8-quinolinol (dmqo), complexes such as Sn(dmqo)₂F₂ are formed. This complex crystallizes in the monoclinic P2₁/c space group and features a slightly distorted octahedral geometry with the two fluorine atoms in a cis arrangement. tandfonline.com

Table 2: Selected Crystallographic Data for SnF4 Adducts rsc.org
CompoundCrystal SystemSpace GroupKey Structural Feature
[SnF₄(κ²-triphos)]MonoclinicP2₁/nSix-coordinate Sn(IV) with bidentate phosphine ligand
[SnF₄(pyNO)₂]∙CH₂Cl₂TriclinicP-1Six-coordinate Sn(IV) with two monodentate N-oxide ligands
[SnF₄(py)₂]TriclinicP-1Six-coordinate Sn(IV) with two monodentate pyridine (B92270) ligands

Structural Characterization of Mixed Tin Fluoride Systems and Complexes

Beyond simple adducts, tin fluorides are components of more complex, mixed-anion systems. These materials often exhibit novel structures and properties.

Sn₃[B₃O₇]F : The first tin fluoride borate (B1201080), Sn₃[B₃O₇]F, was synthesized hydrothermally. Single-crystal X-ray diffraction revealed a non-centrosymmetric orthorhombic structure in the space group Pna2₁. Its structure is characterized by isolated B₃O₇ moieties, which consist of two corner-sharing BO₃ triangles and one BO₄ tetrahedron. These borate rings are located between layers of tin atoms. There are three unique Sn²⁺ sites in the structure, which, along with the fluoride anions, occupy voids in the packing of the B₃O₇ units.

Sn(IO₃)₂F₂ : The tin iodate (B108269) fluoride, Sn(IO₃)₂F₂, is a notable example of a mixed-anion compound designed for its nonlinear optical properties. sci-hub.se Structural analysis confirms that the tin center is coordinated by both iodate (IO₃)⁻ groups and fluoride (F)⁻ anions. semanticscholar.orgmdpi.com Specifically, the structure contains four (IO₃)⁻ groups and two F atoms coordinated to the tin. semanticscholar.orgmdpi.com This arrangement leads to the loss of centrosymmetry, a prerequisite for second-harmonic generation. mdpi.com

Chiral Amino Acid-Templated Tin Fluorides : The use of chiral organic molecules as templates can guide the formation of non-centrosymmetric (NCS) crystal structures. Two types of tin fluoride crystals have been synthesized using a chiral derivative of tyrosine:

(R)- and (S)-[(C₈H₁₀NO₃)₂]Sn(IV)F₆ : These Sn(IV) compounds crystallize in the non-centrosymmetric, nonpolar space group P2₁2₁2. The structure consists of isolated [SnF₆]²⁻ octahedra and the protonated chiral organic cations.

(R)- and (S)-[C₈H₁₀NO₃]Sn(II)F₃ : These Sn(II) compounds crystallize in the non-centrosymmetric, polar space group P2₁. The structure is built from [SnF₃]⁻ trigonal pyramidal anions, with the stereochemically active lone pair of electrons on the Sn(II) center contributing to the structural distortion and the material's polar nature.

In-situ Structural Investigations under Processing Conditions (e.g., SnF2 heated in air)

Investigating the structural changes of materials under real-world processing conditions is crucial for understanding their stability and transformation pathways. Non-ambient X-ray diffraction (NA-XRD) allows for the real-time study of crystalline phases as a function of temperature, atmosphere, or pressure. anton-paar.com

A key example is the oxidation of tin(II) fluoride (SnF₂) when heated in air. Studies using X-ray diffraction and Mössbauer spectroscopy have shown that SnF₂ particles are typically coated with a thin, passivating layer of stannic oxide (SnO₂). iaea.org Upon heating in air, the reactivity increases, and oxygen diffuses through this layer, causing it to thicken. iaea.org In-situ XRD experiments can monitor this process by tracking the decrease in intensity of SnF₂ diffraction peaks and the corresponding increase in the intensity of SnO₂ peaks as a function of temperature and time. iaea.org This type of analysis is critical for applications where SnF₂ might be exposed to elevated temperatures in an oxidizing environment. For instance, in the fabrication of certain perovskite solar cells, SnF₂ is used as an additive, and its thermal stability and potential oxidation to Sn⁴⁺ can significantly impact device performance and longevity. aip.orgmdpi.com

Spectroscopic Characterization of Tin Fluoride Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the local environment of specific nuclei. For tin fluoride (B91410) compounds, ¹⁹F and ¹¹⁹Sn are the most informative nuclei, providing data on oxidation states, coordination, and molecular dynamics.

¹⁹F and ¹¹⁹Sn Solid-State NMR for Oxidation State Determination and Speciation

Solid-state NMR (ssNMR) is particularly effective for distinguishing between different tin oxidation states and identifying various tin species within a sample. The ¹⁹F isotropic chemical shift and the ¹¹⁹Sn chemical shift anisotropy (CSA) are highly sensitive to the electronic environment around the tin atom, making them excellent probes for oxidation state. osti.govnih.gov

For instance, ¹¹⁹Sn ssNMR can clearly resolve signals for Sn(II) and Sn(IV) species. nih.gov In a study of stannous fluoride (SnF₂), a compound where tin is in the +2 oxidation state, ¹¹⁹Sn ssNMR spectra revealed distinct resonances corresponding to different tin environments within the crystal lattice. Similarly, in tin(IV) fluoride (SnF₄), where tin is in the +4 oxidation state, a different characteristic ¹¹⁹Sn chemical shift is observed. This distinction allows for the quantification of Sn(II) and Sn(IV) populations in mixtures or complex formulations. osti.govnih.gov

The ¹⁹F NMR spectrum of α-SnF₂ shows multiple resolved lines, which can be assigned to the different crystallographic sites of the fluoride ions in the structure. researchgate.net This ability to differentiate between structurally non-equivalent fluorine atoms is crucial for detailed structural analysis.

Table 1: Representative ¹¹⁹Sn and ¹⁹F Solid-State NMR Data for Tin Fluoride Compounds

CompoundNucleusOxidation State of SnIsotropic Chemical Shift (δ) / ppmKey Findings
SnF₂¹¹⁹Sn+2Varies by siteMultiple Sn sites resolved, indicative of complex crystal structure. researchgate.net
SnF₄¹¹⁹Sn+4~-755Distinct from Sn(II), allowing for clear oxidation state determination. researchgate.net
α-SnF₂¹⁹F+2112, 115, 119, 124Four distinct fluoride environments identified. researchgate.net
CsSnBr₃¹¹⁹Sn+2-353Chemical shift is sensitive to the A-site cation in perovskite structures. acs.org
MASnBr₃¹¹⁹Sn+2-316Demonstrates the influence of the organic cation on the tin nucleus's electronic environment. acs.org
FASnBr₃¹¹⁹Sn+2-165Further illustrates the sensitivity of ¹¹⁹Sn chemical shifts to the A-site cation. acs.org

Note: Chemical shifts can vary depending on the specific experimental conditions and reference standards used.

Chemical Shift Anisotropy (CSA) as a Structural Probe

The chemical shift anisotropy (CSA) provides valuable information about the three-dimensional electronic environment around a nucleus. In tin fluoride compounds, the ¹¹⁹Sn CSA is particularly sensitive to the coordination geometry and the presence of stereochemically active lone pairs. researchgate.net

A large ¹¹⁹Sn CSA is characteristic of Sn(II) compounds, such as α-SnF₂, where the presence of a lone pair of electrons creates a highly asymmetric electronic environment around the tin nucleus. researchgate.net In contrast, more symmetrical Sn(IV) environments, like the octahedral [SnF₆]²⁻ anion, would be expected to have a smaller CSA. By analyzing the principal components of the chemical shift tensor, which are extracted from the solid-state NMR lineshape, detailed insights into the local structure can be obtained. researchgate.net For example, the CSA parameters of Sn(II) and Sn(IV) are sufficiently different that they can be used to resolve and quantify these species in complex mixtures using 2D NMR techniques. nih.gov

Dynamic Nuclear Polarization (DNP) Enhanced NMR

Dynamic Nuclear Polarization (DNP) is a technique used to significantly enhance the signal intensity in NMR spectroscopy. bruker.comacs.org This is achieved by transferring the high polarization of electron spins from a stable radical to the nuclear spins of the sample, which is particularly useful for nuclei with low natural abundance or in samples with low concentrations of the target nucleus, such as ¹¹⁹Sn. bruker.comacs.org

DNP-enhanced ssNMR has been successfully applied to the study of tin fluoride-containing materials, enabling the acquisition of high-quality ¹¹⁹Sn NMR spectra in a fraction of the time required for conventional experiments. osti.govnih.gov This has allowed for the detailed characterization of tin speciation in complex, amorphous materials. nih.govresearchgate.net For example, DNP-enhanced ¹¹⁹Sn NMR has been used to determine the relative amounts of Sn(II) and Sn(IV) in commercial toothpaste formulations containing SnF₂. osti.govnih.gov The significant signal enhancement provided by DNP makes it possible to perform 2D NMR experiments, such as ¹H-¹¹⁹Sn Heteronuclear Correlation (HETCOR), to probe the spatial proximity of tin and hydrogen atoms. researchgate.net

Multinuclear Solution NMR for Coordination Complexes (¹H, ¹⁹F{¹H}, ³¹P{¹H}, ¹¹⁹Sn)

Solution NMR spectroscopy is indispensable for characterizing the structure and behavior of tin fluoride coordination complexes in solution. A multinuclear approach, utilizing ¹H, ¹⁹F, ³¹P, and ¹¹⁹Sn NMR, provides a comprehensive picture of the complex's composition, geometry, and dynamic processes. rsc.orgkcl.ac.ukresearchgate.net

¹H NMR provides information on the organic ligands coordinated to the tin center.

¹⁹F{¹H} NMR , where protons are decoupled to simplify the spectrum, directly probes the fluorine environments. The chemical shifts and coupling constants (J-coupling) between fluorine and other NMR-active nuclei, such as ¹¹⁹Sn and ³¹P, are particularly informative. rsc.org

³¹P{¹H} NMR is used for complexes containing phosphine (B1218219) ligands, providing details on their coordination to the tin center. rsc.org

¹¹⁹Sn NMR directly observes the tin center, with its chemical shift being highly sensitive to the coordination number and the nature of the coordinated ligands. rsc.org

For example, in the characterization of complexes like [SnF₃(PMe₃)₂(OTf)], multinuclear NMR confirms the mer-arrangement of the fluoride ligands and the trans configuration of the phosphine ligands in solution. rsc.org The observation of ¹J(¹¹⁹Sn-¹⁹F) and ¹J(¹¹⁹Sn-³¹P) coupling constants provides direct evidence of bonding between these atoms.

Table 2: Representative Multinuclear Solution NMR Data for Tin Fluoride Coordination Complexes

ComplexNucleusChemical Shift (δ) / ppmCoupling Constant (J) / Hz
[SnF₃(PMe₃)₂(OTf)]¹⁹F{¹H}-132.9¹J(¹¹⁹Sn-¹⁹F) = 3557
³¹P{¹H}18.3¹J(¹¹⁹Sn-³¹P) = 3740
¹¹⁹Sn-617-
[SnF₂(PMe₃)₂(OTf)₂]¹¹⁹Sn-609¹J(¹¹⁹Sn-³¹P) = 3654, ¹J(¹¹⁹Sn-¹⁹F) = 3393
[SnF(PMe₃)₂(OTf)₃]¹¹⁹Sn-599.9-

Data sourced from reference rsc.org.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nanografi.com These techniques are complementary and provide a molecular fingerprint, offering insights into molecular structure, symmetry, and the nature of chemical bonds. nih.gov

In the context of tin fluoride compounds, IR and Raman spectra are used to identify characteristic stretching and bending vibrations associated with Sn-F bonds. The frequencies of these vibrations are influenced by factors such as coordination number, molecular geometry, and the presence of other ligands.

For example, the vibrational spectra of tin(IV)-fluorine compounds have been used to deduce their structures. acs.org In coordination complexes, the number and position of Sn-F stretching bands can help determine the stereochemistry (e.g., cis vs. trans isomers). The joint application of IR and Raman spectroscopy is often necessary for a complete vibrational analysis, as some modes may be active in one technique but not the other due to selection rules. nih.govscribd.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic State and Elemental Composition (e.g., F-doped SnO₂, CsSnBr₃)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. malvernpanalytical.comthermofisher.com It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.

XPS is particularly valuable for analyzing the surface of materials like fluorine-doped tin oxide (F-doped SnO₂) and perovskites such as cesium tin bromide (CsSnBr₃).

In F-doped SnO₂, XPS can be used to:

Confirm the presence of fluorine in the material.

Determine the oxidation states of tin (Sn⁴⁺, Sn²⁺) and oxygen. ias.ac.in

Investigate how fluorine doping affects the electronic structure of the SnO₂ surface. ias.ac.in

For CsSnBr₃, a perovskite material used in solar cells, XPS studies, often in combination with SnF₂ as an additive, reveal crucial information about the surface chemistry. kobv.deacs.org These studies have shown that the addition of SnF₂ can influence the oxidation state of tin at the surface, with XPS able to distinguish between Sn(II) and Sn(IV) species based on the binding energies of the Sn 4d or Sn 3d core levels. acs.org This is critical for understanding the stability and performance of these materials.

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environments in Solution

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic structure and chemical state of a specific element within a material, including in solution. lightsource.ca For tin fluoride compounds in aqueous environments, Sn K-edge XAS provides direct insight into the coordination chemistry and oxidation state of tin. rsc.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state, with the absorption edge (E₀) for Sn(IV) appearing at a higher energy than for Sn(II). rsc.org For instance, the energy difference between solid SnF₂(s) and SnO₂(s) is approximately 4.9 eV, allowing for clear differentiation between the stannous and stannic forms. rsc.org

Studies combining XAS with thermodynamic modeling and quantum mechanical calculations have confirmed the existence of multiple tin(II)-fluoride complexes in aqueous solutions. rsc.orgrsc.org As the fluoride concentration changes, different species are formed, namely SnF⁺, SnF₂⁰, and SnF₃⁻. rsc.org Analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region allows for the determination of structural parameters like bond distances and coordination numbers. Research has shown that the mean Sn-F bond distance increases linearly as the coordination number of fluoride ions grows. rsc.orgrsc.org For example, the Sn-F bond length extends from approximately 1.98 Å in the SnF⁺ complex to about 2.04 Å in the SnF₃⁻ complex. rsc.orgrsc.org

Computational calculations support these findings, indicating that the stannous fluoride complexes form localized σs–p bonds. rsc.org The geometry of these complexes is distorted by the stereochemically active 5s² lone pair of the Sn(II) atom. rsc.org In the case of the SnF₃⁻ complex, it has been shown to exhibit loosely coordinated water molecules. rsc.org This spectroscopic evidence provides structural confirmation for the tin fluoride species that had been previously proposed based on indirect thermodynamic data. rsc.orgrsc.org XAS has also been utilized to probe the speciation of tin in complex mixtures, such as toothpaste formulations containing stannous fluoride, tracking its stability and oxidation over time. rsc.org

Table 1: Structural Parameters of Aqueous Tin(II)-Fluoride Complexes Determined by XAS

Complex SpeciesMean Sn-F Bond Distance (Å)Coordination Number (F⁻)Reference
SnF⁺~1.981 rsc.org, rsc.org
SnF₂⁰-2 rsc.org, rsc.org
SnF₃⁻~2.043 rsc.org, rsc.org
Dissolved SnF₂2.022 ± 0.0081.89 ± 0.17 rsc.org, researchgate.net

Mössbauer Spectroscopy for Tin Oxidation States and Local Environments

Tin-119 (¹¹⁹Sn) Mössbauer spectroscopy is a highly effective nuclear spectroscopy technique for investigating the local chemical environment of tin atoms in the solid state. witpress.com It provides unambiguous information on the oxidation state, bonding characteristics (ionic or covalent), and site symmetry of tin in its compounds. witpress.comwitpress.com The primary parameters derived from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ). dicp.ac.cn

The isomer shift is sensitive to the s-electron density at the tin nucleus and is therefore an excellent indicator of the oxidation state. rsc.org Tin(IV) compounds, such as SnO₂, typically exhibit an isomer shift at or near 0 mm/s relative to a CaSnO₃ standard. witpress.comdicp.ac.cn In contrast, tin(II) compounds show a significantly more positive isomer shift, generally in the range of 2.5 to 4.5 mm/s. dicp.ac.cnrsc.org This clear separation allows for the easy detection of oxidation in tin(II) fluoride samples, where surface oxidation can lead to the formation of a thin amorphous layer of SnO₂, appearing as a small peak around 0 mm/s in the spectrum even when not detectable by X-ray diffraction. dicp.ac.cn

The quadrupole splitting parameter arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus in its excited state and the electric field gradient (EFG) at the nucleus. witpress.com A non-zero Δ indicates a non-symmetrical electronic environment around the tin atom. For tin(II) fluorides, a large quadrupole splitting is characteristic of a distorted coordination geometry caused by a stereochemically active 5s² lone pair, which signifies covalent bonding. witpress.comdicp.ac.cn For example, the monoclinic α-SnF₂ shows a large quadrupole doublet with an isomer shift of δ = 3.430 mm/s and a quadrupole splitting of Δ = 1.532 mm/s, confirming that the tin is covalently bonded and its lone pair is highly stereoactive. dicp.ac.cn In complex fluorides like the trifluorostannates(II) (containing the SnF₃⁻ ion) and pentafluorodistannates(II) (containing the Sn₂F₅⁻ ion), the Mössbauer parameters reflect the specific structure of these anionic complexes. rsc.org The values of δ and Δ can vary depending on the counter-ion and the specific coordination of the tin atom within the complex anion. rsc.orgrsc.org

Table 2: ¹¹⁹Sn Mössbauer Parameters for Various Tin Fluoride Compounds

Compound/Complex IonIsomer Shift (δ) (mm/s)Quadrupole Splitting (Δ) (mm/s)NotesReference
α-SnF₂3.4301.532Stereoactive lone pair, covalent bonding. dicp.ac.cn
α-PbSnF₄3.241.57Stereoactive lone pair, covalent bonding. witpress.com
KSnF₃3.131.86Contains the pyramidal SnF₃⁻ ion. rsc.org
CsSnF₃3.151.94Contains the pyramidal SnF₃⁻ ion. rsc.org
NaSn₂F₅3.581.44Contains the Sn₂F₅⁻ ion with bridging fluorine. rsc.org
KSn₂F₅3.551.45Contains the Sn₂F₅⁻ ion with bridging fluorine. rsc.org
Sn(SbF₆)₂4.21-Regarded as SnF₂,2SbF₅. Highest reported isomer shift at the time. rsc.org
SnO₂~0-Tin(IV) oxide, often seen as a surface oxidation product. dicp.ac.cn

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of tin-fluoride materials. By solving the quantum mechanical equations that govern electron behavior, DFT can accurately predict a wide range of material characteristics.

Electronic Structure Elucidation

DFT calculations are instrumental in elucidating the electronic structure of tin-fluoride compounds, including key parameters like the band gap and density of states (DOS). For instance, in fluorine-doped tin dioxide (FTO), DFT studies have shown that fluorine doping introduces donor states near the conduction band, leading to n-type conductivity. researchgate.networldscientific.com The calculated band gap of undoped SnO2 is approximately 3.35 eV, which is close to the experimental value of 3.7 eV. mdpi.com Upon fluorine doping, the band gap can be altered. For example, the introduction of fluorine interstitials can create energy states within the band gap, slightly reducing it. mdpi.com

The density of states analysis reveals the contributions of different atomic orbitals to the electronic bands. In FTO, the valence band is primarily composed of O 2p and Sn 5s states, while the conduction band is dominated by Sn 5p states. researchgate.netresearchgate.net The introduction of fluorine adds F 2p states, which hybridize with the tin and oxygen orbitals. researchgate.net

Electronic Properties of Fluorine-Doped Tin Dioxide

An interactive table summarizing the calculated electronic properties of fluorine-doped tin dioxide (SnO2).

PropertyValueCommentSource
Undoped SnO2 Band Gap (DFT)~3.35 eVClose to the experimental value of 3.7 eV. mdpi.com
F-doped SnO2 Conductivityn-typeFluorine doping introduces donor states. researchgate.networldscientific.com
Valence Band CompositionPrimarily O 2p and Sn 5s states- researchgate.netresearchgate.net
Conduction Band CompositionPrimarily Sn 5p states- researchgate.netresearchgate.net

Structural Optimization and Lattice Parameter Prediction

DFT is also employed for structural optimization, which involves finding the most stable atomic arrangement of a compound. This process allows for the accurate prediction of lattice parameters. For tin fluorides and related compounds, DFT calculations have successfully predicted lattice constants that are in good agreement with experimental data. sci-hub.seacs.orgacs.org For example, DFT calculations for SnO2 have yielded lattice parameters of a=4.73 Å and c=3.16 Å, which compare favorably with experimental values of a=4.737 Å and c=3.186 Å. sci-hub.se The inclusion of dispersion corrections in DFT calculations can further improve the accuracy of predicted lattice volumes, especially for layered structures where van der Waals interactions are significant. acs.org

Surface Reactivity and Adsorption Mechanisms

Understanding the surface reactivity of tin compounds is crucial for applications in catalysis and gas sensing. DFT calculations can model the adsorption of molecules on surfaces and elucidate reaction mechanisms. For instance, studies on the fluorination of metal oxide surfaces like TiO2 and SiO2 by hydrogen fluoride (B91410) (HF) have provided insights into the chemical selectivity of etching processes. researchgate.net Similar computational approaches can be applied to understand the interaction of fluorine-containing species with tin oxide surfaces, which is relevant for processes like atomic layer etching. researchgate.net DFT studies have also investigated the adsorption of fluorine on NiCr alloy surfaces, revealing a preference for binding at grain boundary sites, which can be extrapolated to understand similar phenomena on tin-based alloy surfaces. arxiv.org

Defect Chemistry and Doping Effects

DFT is a powerful tool for investigating the chemistry of defects and the effects of doping in materials like tin dioxide (SnO2). researchgate.networldscientific.com In fluorine-doped SnO2 (FTO), DFT calculations have shown that fluorine can substitute for oxygen atoms (substitutional fluorine, FO), acting as a donor and increasing the n-type conductivity. d-nb.info However, fluorine can also exist as interstitials (Fi), which act as acceptors and can compensate for the donor effect of substitutional fluorine. d-nb.info The formation energy of these defects depends on the Fermi level and the chemical potentials of the constituent elements. d-nb.info Studies have shown that at high fluorine concentrations, the formation of interstitial fluorine becomes more favorable, which can lead to a decrease in conductivity. researchgate.netd-nb.info

Key Defects in Fluorine-Doped Tin Dioxide (FTO)

An interactive table summarizing the types and effects of key defects in FTO as determined by DFT calculations.

Defect TypeDescriptionEffect on ConductivitySource
Substitutional Fluorine (FO)A fluorine atom replaces an oxygen atom.Acts as a donor, increasing n-type conductivity. d-nb.info
Interstitial Fluorine (Fi)A fluorine atom occupies a space between lattice sites.Acts as an acceptor, compensating for donors. d-nb.info
Fluorine Substitutional-Interstitial Pair ([F–F]O)A complex defect involving both substitutional and interstitial fluorine.Has a high formation energy and acts as a deep donor. d-nb.info
Oxygen Vacancy (VO)A missing oxygen atom from the lattice.Acts as an intrinsic donor. d-nb.info
Tin Vacancy (VSn)A missing tin atom from the lattice.Acts as an intrinsic acceptor. d-nb.info

Molecular Dynamics Simulations for Ionic Transport Mechanisms

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules, making them ideal for investigating ionic transport mechanisms. In the context of tin fluorides, MD simulations have been employed to understand the motion of fluoride ions in solid electrolytes like PbSnF4 and BaSnF4. cambridge.org These simulations, often using models like the Polarizable Ion Model, can reproduce structural features and predict anisotropic conductivity, where ion movement is favored in specific crystallographic directions. cambridge.org For instance, in BaSnF4, MD simulations have proposed a cyclic mechanism for fluoride-ion motion within the Ba-Sn layers. cambridge.org Such simulations have also been used to study the formation of superionic states in SnF2 nanostructures, where fluorine ions exhibit high mobility. researchgate.net

Thermodynamic Modeling of Aqueous Speciation (e.g., Sn(II)-fluoride complexes)

Thermodynamic modeling is essential for understanding the speciation of metal ions in aqueous solutions. For tin(II), these models, often combined with experimental techniques like X-ray absorption spectroscopy and quantum mechanical calculations, help identify the dominant complex species present under different conditions. In aqueous solutions containing fluoride, thermodynamic modeling has confirmed the presence of Sn(II)-fluoride complexes such as [SnF]+, [SnF2], and [SnF3]−. researchgate.net The stability and structure of these complexes are crucial for understanding the behavior of tin in various environments, from industrial processes to environmental systems. researchgate.netgeologyscience.ru

Quantum Mechanical Calculations for Complex Stability and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the intricate relationship between structure, stability, and reactivity in fluorine-tin compounds. researchgate.netacs.orgscienceopen.com These computational approaches allow for the investigation of electronic structures, bond energies, reaction mechanisms, and spectroscopic properties at a molecular level, providing insights that are often difficult to obtain through experimental means alone. researchgate.netscienceopen.com

Research has demonstrated the power of DFT in understanding the stability of tin(IV) fluoride complexes. For instance, calculations have shown that the halide exchange reaction converting a dichlorido-tin(IV) complex, such as Sn(meq)₂Cl₂, to its difluorido counterpart, Sn(meq)₂F₂, is an endergonic process that leads to a more stable compound. rsc.org This increased stability is attributed to a reduction in steric hindrance around the tin center and a more favorable enthalpy of formation for the fluoride complex. rsc.org The formation of the fluorinated complex also results in a significant increase in the dipole moment, which enhances its affinity for fluoride ions. rsc.org

Computational studies confirm the high stability of tin-fluoride bonds, which is a consequence of the high electronegativity and small ionic radius of fluorine. mdpi.com Ab initio calculations on various tin(II)-fluoride species in aqueous solution, including SnF⁺, SnF₂⁰, and SnF₃⁻, have corroborated the presence of strong, covalent Sn-F bonds. researchgate.net These calculations indicate that the bonds are primarily σ s-p in nature, with the mean Sn-F bond distance increasing as the fluoride coordination number grows. researchgate.net

DFT is also instrumental in predicting reactivity and reaction mechanisms. The underlying processes governing the formation of tin(IV) fluoride complexes through halide exchange have been successfully modeled. rsc.org Furthermore, quantum chemical methods are crucial for understanding the factors that determine selectivity in fluorination reactions and for predicting the reactivity of various species. mdpi.com By calculating stabilization energies, researchers can predict the favorability of adduct formation. For example, the binding of a fluoride anion to certain metal centers can result in large negative stabilization energies, indicating a strong, favorable interaction, whereas other halides like chloride may show positive binding energies, indicating a disfavored process. rsc.org

The accuracy of these computational models is often validated by comparing calculated properties with experimental data. A key area of comparison is the calculation of NMR chemical shifts, which are highly sensitive to the electronic environment of the nucleus. open.ac.uk The following tables provide examples of data obtained from quantum mechanical calculations on tin-fluoride and related systems, illustrating how these methods quantify stability and reactivity.

Calculated Data Tables

Table 1: Calculated UV-Vis Absorption and Electronic Transitions for a Tin(IV) Complex and its Fluoride Adduct

This table, based on DFT calculations, shows how the electronic structure and absorption properties of a tin complex change upon binding with fluoride, leading to new absorption peaks at longer wavelengths. rsc.org

Compound/ComplexCalculated Absorption Wavelength (nm)Primary Electronic Transition Assignment
Initial Tin Complex~400Ligand-to-Metal Charge Transfer (LMCT)
Fluoride Adduct451Ligand-field (dx²−y² → dz²) with M-L CT character
Fluoride Adduct475Ligand-field (dxy → dz²) with M-L CT character

This interactive table showcases the predicted changes in the electronic absorption spectrum upon fluoride binding, a key aspect of sensor design and reactivity analysis. rsc.org

Table 2: Calculated Stabilization Energies for Anion Adduct Formation

Stabilization energies calculated via DFT predict the thermodynamic favorability of forming adducts with different anions. A large negative value indicates a highly stable complex.

Complex Formation ReactionAnionCalculated Stabilization Energy (kcal/mol)
[(o-(Ph₂P)C₆H₄)₃SbPdCl]⁺ + F⁻ Fluoride-15.5
[(o-(Ph₂P)C₆H₄)₃SbPdCl]⁺ + Cl⁻ Chloride+4.5
[(o-(Ph₂P)C₆H₄)₃SbPtCl]⁺ + F⁻ Fluoride-16.2

Data derived from systematic DFT calculations on heterodinuclear complexes, demonstrating the high selectivity for fluoride over other halides. rsc.org This interactive table highlights the profound difference in stability between fluoride and chloride adducts.

Table 3: Comparison of Calculated and Experimental Sn-F Bond Distances

This table demonstrates the synergy between experimental measurements (X-ray Absorption Spectroscopy) and quantum mechanical calculations in determining the structural parameters of stannous fluoride complexes in solution. researchgate.net

Stannous Fluoride ComplexExperimental Mean Sn-F Bond Distance (Å)Calculated Mean Sn-F Bond Distance (Å)
SnF⁺1.98~1.98
SnF₂⁰2.02~2.02
SnF₃⁻2.04~2.04

This interactive table compares experimental and computationally derived bond lengths, showing excellent agreement and validating the accuracy of the theoretical models for structural prediction. researchgate.net

Advanced Materials Applications and Performance Characterization

Electrochemical Energy Storage Systems

Tin(II) fluoride-based compounds are emerging as critical materials in the advancement of electrochemical energy storage systems, particularly in the realm of solid-state fluoride-ion batteries (FIBs) and as performance-enhancing components in lithium metal batteries. Their unique ionic conductivity and electrochemical properties are at the forefront of research aiming to develop safer and more energy-dense alternatives to conventional lithium-ion batteries.

Solid-State Fluoride (B91410) Ion Batteries (FIBs): Electrolyte Materials Research (e.g., PbSnF₄, BaSnF₄, TlSn₂F₅)

Solid-state fluoride-ion batteries (FIBs) represent a promising next-generation energy storage technology, offering high theoretical energy densities and enhanced safety. researchgate.netwitpress.com The performance of these batteries is intrinsically linked to the efficiency of the solid electrolyte in conducting fluoride ions. Several tin(II) fluoride-containing compounds have been extensively investigated for this purpose, with lead tin fluoride (PbSnF₄), barium tin fluoride (BaSnF₄), and thallium tin fluoride (TlSn₂F₅) being notable examples. researchgate.netchemrxiv.orgrsc.org

PbSnF₄ is recognized as one of the best fluoride-ion conductors to date, exhibiting exceptional ionic conductivity. researchgate.netrsc.org However, its practical application is hampered by poor electrochemical stability. researchgate.netrsc.org Research has focused on various phases of PbSnF₄, such as β- and γ-PbSnF₄, to optimize its performance. researchgate.net Doping β-PbSnF₄ with lithium fluoride (LiF) has been shown to create a novel fluoride conductor with a high room-temperature F⁻ ion conductivity of 7.9 × 10⁻⁴ S cm⁻¹. rsc.orgrsc.org This enhancement is attributed to the substitution of lead atoms with lithium, which alters the unit cell's c-axis length and generates F⁻ ion site vacancies, thereby improving F⁻ mobility. rsc.orgrsc.org

BaSnF₄ is another significant solid electrolyte for FIBs, notable for enabling the first demonstration of room-temperature rechargeable fluoride-ion batteries. swansea.ac.uk Its tetragonal phase possesses a high ionic conductivity of 3.5 × 10⁻⁴ S cm⁻¹, facilitating the construction of FIBs that can operate at ambient temperatures. swansea.ac.ukresearchgate.net Despite its conductivity, the low electrochemical stability window of Sn²⁺ in BaSnF₄ limits the choice of anodes to less reducing metals, which in turn reduces the maximum cell potential and energy density. wikipedia.org To address this, interlayers have been employed to extend the electrochemical stability of BaSnF₄. wikipedia.org Doping BaSnF₄ with elements like neodymium (Nd³⁺) has also been explored to further boost its ionic conductivity. researchgate.netx-mol.net

TlSn₂F₅ has emerged as a promising non-lead-based solid electrolyte with superior ionic conductivity compared to other known solid electrolytes like BaSnF₄ and KSn₂F₅. rsc.orgrsc.orgresearchgate.net It also exhibits a wider electrochemical stability window than both BaSnF₄ and PbSnF₄. rsc.orgresearchgate.net The development of TlSn₂F₅ through methods like single-step mechanical milling has demonstrated its potential for fabricating all-solid-state FIBs. rsc.orgrsc.orgresearchgate.net

Ionic Conductivity and Electrochemical Stability of Tin Fluoride-Based Electrolytes
CompoundIonic Conductivity (S cm⁻¹) at Room TemperatureElectrochemical Stability Window (V)Key Research Findings
β-PbSnF₄~10⁻³ udhtu.edu.ua0.53 rsc.orgresearchgate.netHigh ionic conductivity but poor electrochemical stability. researchgate.netrsc.org
PbSnF₄@LiF7.9 × 10⁻⁴ rsc.orgrsc.orgNot specifiedLiF doping enhances F⁻ mobility by creating vacancies. rsc.orgrsc.org
BaSnF₄3.5 × 10⁻⁴ swansea.ac.ukresearchgate.net0.45 rsc.orgresearchgate.netEnables room-temperature FIBs; stability can be improved with interlayers. swansea.ac.ukwikipedia.org
TlSn₂F₅Higher than BaSnF₄ and KSn₂F₅ rsc.orgrsc.orgresearchgate.net2.75 rsc.orgresearchgate.netSuperior conductivity and wider stability window compared to other non-Pb based electrolytes. rsc.orgresearchgate.net

Mechanisms of Enhanced Fluoride Ion Conduction in Tin(II)-Containing Compounds

The high fluoride ion conductivity in tin(II)-containing compounds is a result of their unique crystal structures and the electronic configuration of the tin(II) ion. The presence of a stereoactive lone pair of electrons on the Sn²⁺ ion plays a crucial role in creating a disordered and open structure, which facilitates the movement of fluoride ions. witpress.comcambridge.orgnih.gov

In materials like BaSnF₄, the structure consists of layers of cations. cambridge.org The fluoride ions located in the tin-tin layers and the barium-tin layers are mobile, while those in the barium-barium layers are not. cambridge.org The stereoactive lone pairs on the Sn²⁺ ions lead to a highly distorted coordination environment for tin. cambridge.org This distortion and the resulting structural disorder create vacancies and interstitial sites for fluoride ions, promoting their diffusion. nih.gov

Molecular dynamics simulations and solid-state NMR studies have been instrumental in elucidating these conduction mechanisms. cambridge.org For instance, in BaSnF₄, a cyclic mechanism involving two different types of fluoride ions in the Ba-Sn layers has been proposed. cambridge.org The repulsion between the Sn lone pairs and fluoride ions destabilizes some of the tetrahedral fluoride ion sites, leading to a high degree of intrinsic fluoride-ion disorder where a significant fraction of fluoride ions occupy "interstitial" octahedral sites. nih.gov This inherent disorder is a key factor in the material's high ionic conductivity.

Furthermore, the mobility of fluoride ions is not uniform throughout the structure. In cubic BaSnF₄, fluoride ions in tin-rich local environments are significantly more mobile than those in barium-rich environments. nih.gov The dynamic reorientation of the Sn lone pairs is coupled with the local fluoride-ion dynamics, further influencing the diffusion pathways. nih.gov The introduction of tin into fluoride structures like PbF₂ and BaF₂ has been shown to increase the conduction efficiency by up to three orders of magnitude, highlighting the profound impact of the tin(II) ion's electronic structure on fluoride ion mobility. witpress.com

Electrochemical Stability and Interfacial Phenomena in Battery Architectures

The electrochemical stability of the electrolyte and the nature of the electrode-electrolyte interface are critical for the performance and longevity of batteries. Tin fluoride-based electrolytes, while offering high ionic conductivity, present challenges in terms of their electrochemical stability window. researchgate.netrsc.orgwikipedia.org The Sn²⁺ ion is susceptible to oxidation to Sn⁴⁺ at the cathode and can react with highly electropositive metal anodes, limiting the operational voltage of the battery. rsc.org

For instance, the electrochemical stability window for TlSn₂F₅ is reported to be 2.75 V, which is significantly wider than that of BaSnF₄ (0.45 V) and PbSnF₄ (0.53 V). rsc.orgresearchgate.net This wider window allows for the use of higher voltage cathodes, potentially leading to higher energy density batteries. rsc.orgresearchgate.net The stability of synthesized fluoride-conducting phases like Ba₀.₇₈Lа₀.₁₂Sn₁.₁₀F₄.₁₂ has been observed to be within a potential range of –1.5 V to +1.9 V. udhtu.edu.ua

In solid-state FIBs, the interface between the solid electrolyte and the electrodes is equally important. A notable reduction in impedance has been observed in cells using LiF-doped PbSnF₄ after cycling, suggesting that the electrolyte facilitates F⁻ ion transport at the electrolyte-electrode interface. rsc.org The rational design of protective interlayers is a key strategy to control degradation processes at the electrode-electrolyte interface and enable efficient ion transport. european-mrs.com

Role of Tin Fluorides in Lithium Metal Battery Separators

Tin fluorides also play a role in improving the performance of lithium metal batteries, not as the primary electrolyte, but as a component in modified separators. The separator is a critical component that prevents short circuits between the anode and cathode while allowing for the transport of ions. uminho.pt Modifying separators with functional materials can address key challenges associated with lithium metal anodes, such as dendrite growth and parasitic side reactions.

Tin(II) fluoride (SnF₂) has been used to modify glass fiber separators for aqueous zinc-ion batteries, a concept that can be extended to lithium metal batteries. researchgate.net Due to its excellent ionic conductivity and "zincophilicity" (or "lithiophilicity" in the context of lithium batteries), an SnF₂-modified separator can effectively homogenize the flux of metal ions. researchgate.net This helps to suppress the growth of dendrites, which are needle-like structures that can pierce the separator and cause battery failure. researchgate.net

Catalysis and Organic Synthesis

The Lewis acidic nature of tin fluorides makes them valuable catalysts in a variety of organic transformations. Lewis acids are electron-pair acceptors and can activate substrates, facilitating a wide range of chemical reactions.

Lewis Acidity of Tin Fluorides in Diverse Catalytic Processes

The Lewis acidity of tin compounds, including tin fluorides, has been a subject of study, with applications in catalysis. While antimony pentafluoride (SbF₅) is renowned as one of the strongest Lewis acids, other metal fluorides, including those of tin, also exhibit significant Lewis acidity. rsc.org The Lewis acidity of tin compounds can be quantitatively estimated by correlating experimental data, such as ¹¹⁹Sn NMR chemical shifts, with computed values like fluoride ion affinity. chemrxiv.org

Tin compounds of the form R₃SnX (where R is an alkyl group and X is a triflate group) have been noted as active catalysts in reactions like hydrogenation. oup.com The Lewis acidity of tin(II) cations has been assessed using methods like the Gutmann-Beckett and Fluoride Ion Affinity methods. nih.gov These studies have generally found that germanium(II) centers are more Lewis acidic than tin(II) centers. nih.gov

In the context of fluorine-doped materials, fluorine-doped tin oxide has been shown to be an efficient solid acid catalyst. researchgate.net The addition of fluoride ions increases both the total surface acidity and the ratio of Brønsted to Lewis acid sites. researchgate.net This enhanced acidity has been leveraged in the synthesis of 3,4-dihydropyrimidin-2(1H)-one, where the catalyst demonstrated high activity and reusability. researchgate.net

The catalytic activity of tin compounds is often linked to their ability to undergo transmetalation, a key step in many cross-coupling reactions. The tin-Lewis acidity is a major factor influencing the transmetalation activity. chemrxiv.org For instance, in the Migita–Kosugi–Stille coupling reaction, arylstannanes with high tin-Lewis acidity are more prone to undergo transmetalation with a copper salt. chemrxiv.org This principle has been applied to achieve site-selective cross-coupling reactions. chemrxiv.org

Applications in Specific Organic Transformations

Tin(II) fluoride (SnF₂) has emerged as a versatile and efficient solid Lewis acid catalyst in a variety of organic transformations. Its utility is demonstrated in several key reactions, including the synthesis of valuable biofuel additives and the formation of carbon-carbon bonds.

Glycerol (B35011) Ketalization A notable application of SnF₂ is in the ketalization of glycerol with acetone (B3395972) to produce solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), a valuable fuel additive. researchgate.net Research has shown that solid SnF₂ can effectively catalyze this reaction at room temperature, offering high conversion and selectivity. In a study by da Silva et al. (2017), the use of SnF₂ as a catalyst resulted in approximately 97% glycerol conversion with a solketal selectivity of around 97%. researchgate.net This environmentally friendly process avoids the need for corrosive Brønsted acids and simplifies catalyst separation and reuse. researchgate.net

Knoevenagel Condensation, Aldol-Type Reactions, and Annulations Beyond ketalization, SnF₂ serves as an effective catalyst for other significant carbon-carbon bond-forming reactions. It is employed in Knoevenagel condensations, which involve the reaction of an active methylene (B1212753) compound with a carbonyl group. alfachemic.comsigmaaldrich.comscientificlabs.ie The catalytic activity of tin(II) fluoride in this reaction has been studied, indicating its role primarily affects the dehydration stage of the process. rsc.org

Furthermore, SnF₂ catalyzes aldol-type reactions, a fundamental process in organic synthesis. alfachemic.comsigmaaldrich.comscientificlabs.ie In asymmetric aldol (B89426) reactions, catalyst systems combining a chiral diamine-coordinated tin(II) triflate with tributyltin fluoride have been developed to achieve high stereochemical control. oup.com Tin(II) fluoride is also utilized in stereocontrolled [3 + 3], [3 + 4], and [3 + 5] annulation reactions, which are critical for constructing complex cyclic molecules. alfachemic.comsigmaaldrich.comscientificlabs.ie

Fluoride-Catalyzed Silane (B1218182) Reductions of Tin Halides for In-Situ Reagent Generation

A significant advancement in organotin chemistry is the in-situ generation of reactive tin hydride reagents through fluoride-catalyzed silane reductions of tin halides. This methodology circumvents the need to handle toxic and often unstable tin hydrides directly. acs.orgmsu.edu

The process typically involves the reduction of a trialkyltin halide, such as tributyltin chloride (Bu₃SnCl) or trimethyltin (B158744) chloride (Me₃SnCl), using a mild and inexpensive silane reductant like polymethylhydrosiloxane (B1170920) (PMHS). acs.orgmsu.edu This reduction is catalyzed by a fluoride source, such as potassium fluoride (KF) or a catalytic quantity of tetrabutylammonium (B224687) fluoride (TBAF). acs.orgmsu.eduacs.org The combination of Bu₃SnCl/PMHS/KF(aq) or Bu₃SnF/PMHS/TBAF(cat.) serves as an effective in-situ source of tributyltin hydride. acs.orgmsu.edu This technique is tolerant of various functional groups and provides a safer method for generating and using reagents like trimethyltin hydride, which is particularly hazardous due to its high toxicity and volatility. msu.edu The generated tin hydride can then be used in subsequent reactions within the same pot, for instance, in free radical reactions or palladium-catalyzed hydrostannylations. acs.orgacs.org

Stereocontrolled Hydrostannylation Reactions

Hydrostannylation, the addition of a tin hydride across a carbon-carbon multiple bond, is a powerful tool for synthesizing vinylstannanes, which are versatile intermediates in cross-coupling reactions (e.g., Stille coupling). researchgate.net Controlling the stereoselectivity of this addition is crucial for synthesizing specific isomers.

The in-situ generation of tin hydrides via fluoride-catalyzed silane reduction has been successfully applied to stereocontrolled hydrostannylation reactions. msu.eduacs.org For example, the combination of Bu₃SnCl/PMHS/KF can be used for palladium-catalyzed hydrostannylations of alkynes. msu.edu This approach allows the reaction to be performed with substoichiometric amounts of the tin compound, which can be advantageous. msu.eduresearchgate.net Research has shown that the yields and isomeric ratios achieved using this in-situ method can be even higher than those obtained using pre-formed commercial tributyltin hydride. msu.edu This improvement is potentially due to the low, steady concentration of the tin hydride during the reaction, which can suppress side reactions like hydrostannylation of the alkene product. nih.gov This method has been shown to be effective for transforming 1-bromoalkynes into trans-1-(tributylstannyl)-1-alkenes with little loss of stereocontrol. msu.edu

Gas Sensing Technologies

Fluorine-tin compounds, particularly fluorine-doped tin dioxide (SnO₂), are integral to the development of advanced gas sensing technologies. The introduction of fluorine into the tin oxide matrix significantly enhances its sensing performance for various gases. nih.govsciopen.comwjarr.com

Development of Tin Dioxide-Based Gas Sensors with Fluorine Doping

Fluorine doping is a key strategy for improving the performance of SnO₂-based gas sensors for detecting flammable gases like liquefied petroleum gas (LPG). nih.govcapes.gov.br Un-doped and fluorine-doped tin oxide films can be prepared using techniques such as dip-coating. nih.gov

Research has demonstrated that adding fluorine to SnO₂ leads to sensors that are more stable, operate at lower temperatures, and exhibit higher response and faster response/recovery times compared to their un-doped counterparts. nih.gov For instance, a sensor with 3.5 wt. % fluorine doping showed optimal performance for LPG detection at an operating temperature of 300 °C. nih.gov These sensors are sensitive enough to detect LPG at concentrations as low as 25% of the Lower Explosive Limit (LEL), highlighting their potential for leak detection applications. nih.gov

Sensing Mechanisms and Surface Chemical Reactions in Fluorine-Doped Tin Oxide

The gas sensing mechanism of semiconductor metal oxides like SnO₂ is based on the change in electrical resistance upon exposure to a target gas. wjarr.commyu-group.co.jp In an n-type semiconductor like SnO₂, oxygen from the air adsorbs onto the surface, trapping electrons and creating a high-resistance depletion layer. mdpi.com When a reducing gas (like LPG) is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This increases the charge carrier concentration and decreases the sensor's resistance, which is measured as the sensing signal. mdpi.com

Fluorine doping enhances this mechanism in several ways. The introduction of fluorine into the SnO₂ lattice can lead to a decrease in the crystallite grain size and an increase in surface roughness. nih.gov A smaller grain size and higher surface area provide more active sites for gas adsorption and reaction, thereby amplifying the resistance change and improving sensitivity. nih.govsciopen.com Furthermore, fluorine's high electronegativity can alter the electronic properties and surface acidity of the SnO₂, potentially enhancing the adsorption of specific gas molecules and facilitating the surface chemical reactions that constitute the sensing event. scielo.brscielo.br

Optimization of Sensor Response and Recovery Characteristics

Optimizing the response and recovery times is critical for the practical application of gas sensors. Fluorine doping has been shown to be an effective method for achieving this.

Studies comparing fluorine-doped and un-doped SnO₂ sensors for LPG detection revealed significant improvements in kinetics. For a sensor tested with 4.9 vol. % LPG at 300 °C, fluorine doping decreased the response time by a factor of seven (from ~350 s to ~50 s) and the recovery time by a factor of 2.5 (from ~400 s to ~150 s). nih.gov This enhancement in sensing properties is attributed to the changes in morphology, such as decreased grain size and increased surface roughness, induced by the fluorine dopant. nih.gov Other strategies to optimize sensor performance include creating porous fluorine-doped tin oxide substrates, which offer a larger surface area and can dramatically shorten response times. For example, a porous FTO-based sensor for hydrogen peroxide showed a response time of just 1 second, compared to 36 seconds for a non-porous equivalent. rsc.org

Optical and Optoelectronic Materials

The unique electronic and structural characteristics of tin-fluoride-based compounds make them valuable in the development of advanced optical and optoelectronic materials. Their applications span from nonlinear optical systems to the enhancement of next-generation solar cells.

Nonlinear Optical (NLO) Properties of Tin Fluoride-Based Compounds (e.g., borates, iodate (B108269) fluorides)

Nonlinear optical (NLO) materials are crucial for laser technology, enabling functionalities like frequency conversion. The search for new NLO materials with large second-harmonic generation (SHG) coefficients, wide transparency ranges, and high damage thresholds is ongoing. Tin fluoride-based compounds, particularly those incorporating borate (B1201080) or iodate groups, have emerged as promising candidates due to their structural and electronic properties.

Recent research has led to the synthesis of novel non-centrosymmetric tin fluoride borates. For instance, Sn₃[B₃O₇]F was synthesized hydrothermally and exhibits a strong SHG response approximately 12 times that of quartz. d-nb.infonih.gov This compound crystallizes in a non-centrosymmetric orthorhombic space group, a key requirement for SHG activity. d-nb.infonih.gov Its structure features isolated B₃O₇ moieties within a framework of Sn²⁺ atoms. d-nb.infonih.gov Another significant development is Sn[B₂O₃F₂] , the first tin fluorooxoborate, which shows a stronger SHG intensity than the benchmark material potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The lone pair of electrons on the Sn(II) ion contributes to the material's strong NLO response. researchgate.net

The introduction of fluorine into borate structures can enhance optical properties by expanding structural diversity and increasing the bandgap. researchgate.net This is a known strategy to improve characteristics like SHG response and birefringence. d-nb.info

Similarly, metal iodate fluorides are under investigation for their NLO properties. wikipedia.orgnih.gov The non-centrosymmetric nature of the iodate group (IO₃⁻), enhanced by the stereochemically active lone pair of electrons on the iodine atom, is conducive to strong SHG responses. While extensive research exists on various metal iodate fluorides, the compound tin difluoride diiodate (Sn(IO₃)₂F₂) is specifically noted for its potential in this area. wikipedia.orgnih.govresearchgate.netsci-hub.se It has been reported to have a strong SHG response of approximately 3 times that of KDP and a wide band gap of 4.08 eV. wikipedia.org The rational design of such tin iodate fluorides is considered a viable route to discovering new, high-performance NLO materials. acs.org

Table 1: NLO Properties of Selected Tin Fluoride-Based Compounds

Compound Formula SHG Response (relative to KDP) Band Gap (eV) Crystal System
Tin Fluoride Borate Sn₃[B₃O₇]F ~0.4x 4.3 Orthorhombic
Tin Fluorooxoborate Sn[B₂O₃F₂] >1x ~5.0 Trigonal
Tin Difluoride Diiodate Sn(IO₃)₂F₂ ~3x 4.08 Monoclinic

This table is generated based on data from searched results. d-nb.inforesearchgate.netwikipedia.org

Birefringence and Photoluminescence in Chiral Tin Fluoride Crystals

Chiral materials, which lack inversion symmetry, are of great interest for applications in optics, particularly for their ability to exhibit properties like birefringence and photoluminescence. The synthesis of chiral amino acid-templated tin fluoride crystals has demonstrated a powerful strategy for developing new multifunctional optical materials.

By employing chiral amino acids as templates, researchers have successfully synthesized two types of tin fluoride crystals: one based on Sn(IV) and another on Sn(II). guidechem.comreaxis.comchalcogen.ro Specifically, compounds like (R)-[(C₈H₁₀NO₃)₂]Sn(IV)F₆ and (R)-[C₈H₁₀NO₃]Sn(II)F₃ (and their 'S' enantiomers) have been created. guidechem.comreaxis.comchalcogen.ro

These compounds exhibit distinct optical properties based on the oxidation state of the tin ion. The Sn(IV)-based compounds show a remarkably large birefringence (0.328 @ 546.1 nm). guidechem.comreaxis.comchalcogen.ro This high birefringence is attributed to the well-ordered, stacked arrangement of the planar π-conjugated benzene (B151609) rings within the organic ligands. guidechem.comreaxis.comchalcogen.ro

In contrast, the Sn(II)-based compounds display a stronger second-harmonic generation (SHG) response (0.85 times that of KDP) compared to their Sn(IV) counterparts (0.46 times KDP). guidechem.comreaxis.comchalcogen.ro This enhanced NLO activity is due to the presence of the stereochemically active lone pair of electrons on the Sn²⁺ ion, which increases the dipole moments within the crystal structure. guidechem.comreaxis.comchalcogen.ro Furthermore, these Sn(II) compounds exhibit photoluminescence, a property not observed in the Sn(IV) analogues. guidechem.comreaxis.comchalcogen.ro The photoluminescence arises from a metal-to-ligand charge transfer state, which is also facilitated by the presence of the lone pair electrons. guidechem.comreaxis.comchalcogen.rodoaj.org

Table 2: Comparative Optical Properties of Chiral Tin Fluoride Crystals

Compound Type Example Key Optical Property Value Origin
Sn(IV)-based (R)-[(C₈H₁₀NO₃)₂]Sn(IV)F₆ Birefringence 0.328 @ 546.1 nm Stacked π-conjugated rings
Sn(II)-based (R)-[C₈H₁₀NO₃]Sn(II)F₃ SHG Response 0.85 x KDP Lone pair on Sn²⁺
Sn(II)-based (R)-[C₈H₁₀NO₃]Sn(II)F₃ Photoluminescence Present Metal-to-ligand charge transfer

This table is generated based on data from searched results. guidechem.comreaxis.comchalcogen.ro

Application in Perovskite Solar Cells (e.g., SnF₂ in FASnI₃ PSCs, CsSnBr₃, CsSnCl₃:Mn²⁺ perovskites)

Tin-based perovskite solar cells (PSCs) are considered a promising, less-toxic alternative to their lead-based counterparts. However, they face challenges, primarily the easy oxidation of Sn²⁺ to Sn⁴⁺, which degrades performance and stability. Tin(II) fluoride (SnF₂) has become a critical additive to mitigate these issues.

In formamidinium tin triiodide (FASnI₃ ) solar cells, the addition of SnF₂ to the precursor solution is a common strategy to slow down the oxidation of tin. justdial.com This addition leads to improved perovskite film quality, characterized by fewer pinholes, reduced voids, and larger crystal grains. justdial.com SnF₂ also helps to reduce the concentration of tin vacancies, which act as recombination centers for charge carriers. justdial.com Some studies have found that SnF₂ can accumulate at the interface between the perovskite layer and the hole transporting layer, potentially forming a beneficial interlayer. justdial.com The interaction between additives like anilinium hypophosphite and SnF₂ can form complexes that further retard oxidation and passivate the absorber film, leading to enhanced device performance. rsc.org

The benefits of tin halides extend to other all-inorganic perovskite systems. In cesium tin bromide (CsSnBr₃ ) perovskites, which are studied for their optoelectronic properties, achieving stability and desirable electronic characteristics is key. chalcogen.rorsc.orghefjournal.orgresearchgate.net Theoretical and experimental studies show that CsSnBr₃ has high light absorption in the visible range. chalcogen.rohefjournal.org Doping and strain engineering can be used to tune its band gap and enhance its optical functions for better device performance. rsc.orgworldscientific.com

In cesium tin chloride (CsSnCl₃ ) perovskites, doping with manganese (Mn²⁺) has been shown to be an effective strategy to improve luminescence properties. A rapid synthesis method using SnF₂ as a precursor for CsSnCl₃:Mn²⁺ has been reported. mdpi.comnih.gov The resulting material initially shows dual-peak photoluminescence (a blue emission from defects and a red emission from the Mn²⁺ transition). mdpi.comnih.gov Post-synthesis rapid thermal treatment can significantly enhance the red emission while reducing the defect-related blue emission, also improving the material's thermal stability. mdpi.comnih.gov This highlights the dual role of tin fluoride compounds as both a precursor and a performance-enhancing component in perovskite-based optoelectronics.

Table 3: Role of Tin-Fluoride Compounds in Perovskite Solar Cells

Perovskite System Tin Compound Primary Function Observed Outcome
FASnI₃ SnF₂ (additive) Reduces Sn²⁺ oxidation, improves film morphology Enhanced stability and Power Conversion Efficiency (PCE)
CsSnBr₃ CsSnBr₃ (absorber) Light absorption High absorption in the visible spectrum
CsSnCl₃:Mn²⁺ SnF₂ (precursor) Forms the perovskite structure Enables synthesis of Mn²⁺-doped luminescent perovskites

This table is generated based on data from searched results. chalcogen.rojustdial.comrsc.orghefjournal.orgworldscientific.commdpi.comnih.gov

Optical Transmittance and Reflectivity of Fluorine-Doped Tin Oxide Thin Films

Fluorine-doped tin oxide (FTO) is a widely used transparent conducting oxide (TCO) in optoelectronic devices like solar cells and displays, owing to its combination of high electrical conductivity and optical transparency in the visible spectrum. nih.gov The optical properties, such as transmittance and reflectivity, are critical for its performance and can be tailored by controlling the fluorine doping level.

FTO thin films can be deposited using various techniques, including ultrasonic spray pyrolysis. The average optical transmittance in the visible range (400–760 nm) for FTO films is typically high. Studies have shown that for films prepared with varying Fluorine/Tin (F/Sn) atomic ratios, the average transmittance can remain above 90% for F/Sn ratios up to 0.5. wikipedia.org However, at higher doping concentrations (e.g., F/Sn = 1), the transmittance may decrease, potentially due to increased light scattering from surface roughness and a higher concentration of defects. wikipedia.org

Post-deposition annealing can also influence the optical properties. For instance, annealing FTO films in open air can increase the optical transmittance, which is attributed to a decrease in surface defects. researchgate.net Films annealed at specific temperatures have shown maximum transmittance values reaching up to 87%. researchgate.net

The reflectivity of FTO films is also an important parameter, especially for applications like low-emissivity coatings. Modeling studies using the Drude-Lorentz model show that FTO films can exhibit high infrared reflectance while maintaining high visible transmittance. researchgate.net For instance, highly doped samples can achieve an infrared reflectance of 81.8%, making them suitable for spectrally selective coating applications. researchgate.net Surface texturing techniques can be employed to modify the reflectance and increase diffuse transmittance, which is beneficial for light trapping in solar cells. nih.gov

Table 4: Optical Properties of FTO Thin Films at Different Doping Levels

F/Sn Atomic Ratio Average Visible Transmittance (%) Key Observation
0 91.1 High transmittance in undoped film
0.1 90.4 Transmittance remains high with light doping
0.5 90.2 Excellent transmittance maintained
1.0 84.4 Decrease in transmittance at higher doping levels

This table is generated based on data from searched results. wikipedia.org

Other Advanced Material Systems

Beyond optoelectronics, tin fluoride compounds serve as critical components in traditional and advanced manufacturing processes, particularly in the production of ceramics and glass.

Fluxing Agents in Ceramics and Glass Manufacturing Processes

Tin(II) fluoride, or stannous fluoride (SnF₂), is utilized as a fluxing agent in the manufacturing of both ceramics and glass. justdial.com A flux is a chemical agent that lowers the melting point of a material, facilitating the manufacturing process and improving the properties of the final product.

In the ceramics industry, SnF₂ is added to ceramic mixtures to reduce their melting temperature. justdial.com This allows for firing at lower temperatures, saving energy and enabling the production of high-quality, durable ceramic products. The addition of stannous fluoride can also enhance the aesthetic appeal of ceramics by contributing to the development of vibrant and stable glazes. justdial.com While various fluorine compounds like sodium fluoride and cryolite (B1665278) are used as fluxes, tin fluoride offers specific advantages in certain formulations. justdial.comshreenivaschemicals.comdigitalfire.com Some studies have investigated the effects of stannous fluoride-containing gels on ceramic surfaces, noting that while acidic fluoride preparations can etch glazes, neutral formulations have less impact. pocketdentistry.comresearchgate.netresearchgate.net

Q & A

Basic: What methodologies are effective for determining optimal fluorine doping concentrations in tin oxide (SnO₂) thin films?

To identify optimal doping levels, researchers should employ magnetron sputtering with varying fluorine-containing precursor ratios (e.g., SnF₄/SnO₂ targets). Atomic percentage relationships between the target and deposited film can be quantified via X-ray photoelectron spectroscopy (XPS) or energy-dispersive X-ray spectroscopy (EDX). For instance, increasing fluorine in the target linearly raises fluorine incorporation in the film but inversely reduces oxygen content due to substitutional doping . A methodological approach includes:

  • Step 1 : Prepare thin films with incremental fluorine doping (e.g., 0–15 at.% in the target).
  • Step 2 : Characterize compositional trends (fluorine/oxygen ratios) and correlate with electrical conductivity (four-point probe) and optical transparency (UV-Vis spectroscopy).
  • Step 3 : Identify the doping level where conductivity plateaus or transparency deteriorates, indicating saturation or structural defects.

Advanced: How can self-compensation mechanisms in fluorine-doped tin dioxide limit conductivity, and what experimental strategies address this?

Fluorine interstitials act as electron traps, reducing carrier density despite substitutional doping. For every two substitutional fluorine atoms (donors), one interstitial fluorine (acceptor) forms, neutralizing 50% of free electrons . To mitigate this:

  • Theoretical Modeling : Use density functional theory (DFT) to predict interstitial formation energies and identify synthesis conditions (e.g., lower deposition temperatures) that minimize interstitial defects.
  • Experimental Validation : Combine Hall effect measurements (carrier density) with positron annihilation spectroscopy to detect vacancy-interstitial complexes.
  • Doping Optimization : Co-dope with aliovalent ions (e.g., Sb³⁺) to suppress interstitial formation via charge compensation .

Basic: What are the critical parameters for designing fluorine-doped tin oxide (FTO) pH sensors with stable performance?

Key parameters include:

  • Electrode Fabrication : Use pulsed laser deposition (PLD) to ensure uniform FTO film morphology, minimizing surface heterogeneity.
  • pH Sensitivity : Calibrate using Nernstian response (59 mV/pH at 25°C) across pH 2–12. Monitor drift over 24 hours to assess stability .
  • Interference Testing : Evaluate selectivity against common ions (e.g., Na⁺, K⁺) via mixed-solution potentiometry.
  • Temperature Compensation : Integrate a reference electrode and validate performance at 15–45°C to account for thermal drift .

Advanced: How can researchers resolve contradictions in reported electrical properties of fluorine-doped SnO₂ across studies?

Discrepancies often arise from differences in synthesis methods (e.g., sol-gel vs. sputtering) or post-deposition annealing. A systematic framework includes:

  • Meta-Analysis : Tabulate reported conductivity values against synthesis parameters (Table 1).

    Synthesis MethodDoping Level (at.%)Conductivity (S/cm)Annealing Temp. (°C)Reference
    Sputtering102.5 × 10³400
    Sol-Gel101.2 × 10³500
  • Controlled Replication : Reproduce key studies under identical conditions (e.g., precursor purity, ambient humidity).

  • Defect Spectroscopy : Use electron paramagnetic resonance (EPR) to quantify oxygen vacancy concentrations, which critically influence conductivity .

Basic: What statistical methods are recommended for analyzing variability in fluorine-tin compound synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, doping level, pressure).
  • ANOVA : Test for significant differences in properties (e.g., resistivity) across batches.
  • Error Propagation Analysis : Quantify uncertainty in doping concentrations due to precursor volatility .

Advanced: How does the trans-configuration of methyl groups in dimethyl-tetrafluoro-stannate complexes influence their thermal stability?

In K₂[(CH₃)₂SnF₄]·2H₂O, trans-methyl groups reduce steric strain, stabilizing the octahedral SnF₄Me₂²⁻ anion. Thermogravimetric analysis (TGA) shows dehydration at 100–150°C, followed by methyl/F ligand dissociation above 250°C. Compare with cis-configuration analogs (synthesized via low-temperature routes) to isolate steric vs. electronic effects .

Basic: How can researchers ensure reproducibility in fluorine-tin compound synthesis for collaborative studies?

  • Protocol Standardization : Detail precursor sources (e.g., SnF₄ ≥99.99% purity), ambient conditions (e.g., humidity <30%), and equipment calibration (e.g., sputtering power ±1 W).
  • Data Sharing : Deposit raw XRD, XPS, and conductivity datasets in repositories like Zenodo or Figshare .

Advanced: What mechanistic insights explain the nonlinear optical absorption in heavily fluorine-doped SnO₂ nanoparticles?

At high doping levels (>12 at.%), F⁻ ions induce lattice distortion, creating mid-gap states that absorb at 500–600 nm. Confirm via:

  • Transient Absorption Spectroscopy : Probe carrier lifetimes affected by defect trapping.
  • DFT Calculations : Map band structure modifications and identify defect-related absorption peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.